9(R)-Pahsa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

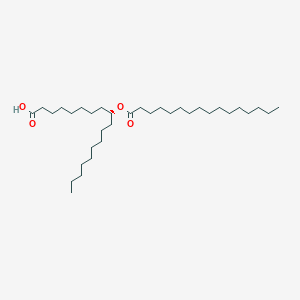

(9R)-9-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 9(R)-PAHSA from Tissues: A Technical Guide

Introduction: The Emergence of a Novel Bioactive Lipid Class

In 2014, a groundbreaking discovery identified a novel class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] These lipids were found to have significant anti-diabetic and anti-inflammatory properties.[2][4] Within this class, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a prominent family, and 9-PAHSA is a key regioisomer where palmitic acid is esterified to the 9th carbon of hydroxy stearic acid.[2][3][5]

Further investigation into the stereochemistry of 9-PAHSA revealed that the 9(R)-PAHSA stereoisomer is the predominant form that accumulates in the adipose tissue of AG4OX mice, which overexpress the GLUT4 glucose transporter specifically in fat cells.[5] Cell lines also show a preference for producing this compound, and it is more resistant to hydrolysis by certain enzymes like carboxyl ester lipase, which selectively breaks down 9(S)-PAHSA.[5] This guide provides an in-depth technical overview of the discovery, isolation, and quantification of this compound from tissues, tailored for researchers and professionals in drug development.

Experimental Protocols: From Tissue to Quantitation

The isolation and quantification of this compound from complex biological matrices like tissues require a multi-step process involving lipid extraction, purification, and sensitive analytical detection.

Tissue Homogenization and Lipid Extraction

A common method for extracting lipids from adipose tissue is based on a modified Folch or Bligh-Dyer procedure.

-

Materials:

-

Perigonadal white adipose tissue (or other tissue of interest)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standards (e.g., ¹³C-labeled 9-PAHSA)

-

Dounce homogenizer

-

Centrifuge

-

-

Protocol:

-

On ice, homogenize approximately 150 mg of tissue in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform using a Dounce homogenizer.[6]

-

Prior to extraction, add a known amount of an internal standard, such as 5 pmol of ¹³C₄-9-PAHSA, to the chloroform for accurate quantification.[6]

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to achieve phase separation.[6]

-

The organic phase (bottom layer) contains the lipids. Carefully transfer this layer to a new vial.

-

Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

-

Store the dried lipid extract at -80°C until further analysis.[6]

-

Solid-Phase Extraction (SPE) for Purification

For tissues with low FAHFA levels, such as serum, an additional purification step using solid-phase extraction may be necessary to remove interfering substances. However, it is crucial to note that silica-based SPE columns can introduce background signals for PAHSAs, which can be significant for low-abundance samples.[6]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound and its isomers.

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., QTOF or LTQ).[7]

-

Chromatography:

-

Achieving baseline separation of the different PAHSA regioisomers is challenging due to their structural similarity and often requires long isocratic gradients, sometimes up to 90 minutes.[6]

-

Mobile phase additives, such as ammonium hydroxide, can be optimized to improve signal intensity, though care must be taken as esters are base-labile.[6]

-

-

Mass Spectrometry:

-

Analysis is typically performed in negative ionization mode.[7]

-

Tandem mass spectrometry (MS/MS) is used for specific detection. The precursor ion for 9-PAHSA is selected, and characteristic product ions are monitored for quantification.[7]

-

Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the stable isotope-labeled internal standard.

-

Below is a diagram illustrating the general workflow for 9-PAHSA isolation and analysis.

Quantitative Data of 9-PAHSA in Tissues

Levels of 9-PAHSA have been shown to vary significantly between tissues and are notably altered in states of insulin resistance.

| Biological Sample | Condition | Relative 9-PAHSA Level | Reference |

| Human Serum | Insulin Resistant | Reduced | [2][3] |

| Human Adipose Tissue | Insulin Resistant | Reduced | [2][3] |

| Human Serum | Type 2 Diabetes | Reduced | [8] |

| Mouse Adipose Tissue | AG4OX Mice (Insulin Sensitive) | Highly Elevated | [3][5][8] |

| Mouse Adipose Tissue | Insulin Resistant | Decreased | [9] |

| Mouse Serum | Insulin Resistant | Decreased | [9] |

Biological Activity and Signaling Pathways

9-PAHSA is a bioactive lipid that exerts its effects through various signaling pathways, influencing metabolism and inflammation.

Anti-inflammatory Effects

9-PAHSA demonstrates anti-inflammatory properties by modulating immune cell responses. It has been shown to:

-

Inhibit lipopolysaccharide (LPS)-induced activation of dendritic cells.[8]

-

Reduce the secretion of pro-inflammatory cytokines such as IL-12, IL-1β, and TNFα.[1]

-

Attenuate immune responses in mouse models of type 1 diabetes and colitis by reducing T-cell activation.[1]

One of the proposed mechanisms for its anti-inflammatory action involves the inhibition of the NF-κB pathway.[10][11] This pathway is a central regulator of inflammation.

Metabolic Regulation

9-PAHSA plays a crucial role in glucose homeostasis. Administration of 9-PAHSA has been shown to:

-

Stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1).[2][8]

-

Promote the "browning" of white adipose tissue, a process that increases energy expenditure.[10][11]

The effects on glucose uptake and adipocyte browning are partly mediated through the G-protein-coupled receptor 120 (GPR120), for which 9-PAHSA acts as a ligand.[10][11]

Cardioprotective and Autophagy-Promoting Effects

Recent studies have highlighted a role for 9-PAHSA in cardiovascular health. In diabetic mouse models, 9-PAHSA treatment was found to:

-

Improve cardiovascular complications.[8]

-

Promote autophagic flux in the myocardium.[8]

-

Reduce myocardial hypertrophy.[8]

The underlying mechanism involves the regulation of the p-AKT/mTOR/PI3KIII-BECN-1 pathway, a key signaling cascade in autophagy.[8]

Conclusion

The discovery of this compound has unveiled a new dimension in the understanding of lipid signaling and its impact on metabolic and inflammatory diseases. As the predominant and more stable stereoisomer, this compound represents a promising therapeutic target. The methodologies outlined in this guide provide a framework for the accurate isolation and quantification of this bioactive lipid from tissues, which is essential for advancing research into its physiological roles and pharmacological potential. Further elucidation of its molecular targets and mechanisms of action will be critical for the development of novel therapies for conditions such as type 2 diabetes, inflammation, and cardiovascular disease.

References

- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 9-PAHSA | TargetMol [targetmol.com]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. glpbio.com [glpbio.com]

- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Endogenous Synthesis of 9(R)-PAHSA: A Technical Guide for Researchers

November 2025

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis pathway of 9(R)-palmitic acid esters of hydroxy stearic acid (9(R)-PAHSA), a recently discovered class of bioactive lipids with significant anti-inflammatory and insulin-sensitizing properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the current understanding of this compound biosynthesis, the enzymes involved, and its downstream signaling effects. The guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding of this promising therapeutic target.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with diverse biological activities. Among them, this compound has emerged as a key regulator of metabolic and inflammatory processes.[1] It is the predominant stereoisomer found in adipose tissue and its levels are correlated with insulin sensitivity.[1][2] This guide focuses on the endogenous synthesis of the 9(R)-enantiomer, highlighting the stereospecificity of the pathway and the enzymes implicated in its formation and degradation.

The Endogenous Synthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that is believed to be enzyme-mediated, ensuring the production of the specific (R)-stereoisomer.[2] The pathway involves the formation of the precursor 9(R)-hydroxystearic acid (9(R)-HSA), followed by its esterification with palmitic acid.

Formation of 9(R)-Hydroxystearic Acid

The initial and stereochemistry-determining step is the hydroxylation of stearic acid at the 9th carbon position to form 9(R)-HSA. While the precise enzymatic machinery is still under investigation, the stereospecificity of this reaction strongly suggests the involvement of a dedicated enzyme system rather than random chemical oxidation.[2]

Esterification of 9(R)-HSA with Palmitic Acid

The final step in this compound synthesis is the esterification of the hydroxyl group of 9(R)-HSA with the carboxyl group of palmitic acid. This reaction is catalyzed by a yet-to-be-identified acyltransferase.[2] The specificity of this enzyme for both 9(R)-HSA and palmitic acid as substrates contributes to the regulated production of this compound.

Putative Enzymes Involved

Several enzymes have been implicated in the broader metabolism of FAHFAs, although their exact roles in the specific synthesis of this compound are not fully elucidated.

-

Acyltransferases: An unknown acyltransferase is responsible for the final esterification step. Identifying this enzyme is a key area of ongoing research.

-

Adipose Triglyceride Lipase (ATGL): ATGL may play a role in releasing stored FAHFAs from triacylglycerol (TAG) stores.

-

Carboxyl Ester Lipase (CEL): This enzyme has been shown to selectively hydrolyze the (S)-enantiomer of 9-PAHSA, suggesting a role in maintaining the stereochemical purity of the endogenous 9-PAHSA pool.[1][2]

Quantitative Data

The following table summarizes the reported concentrations of 9-PAHSA in various biological matrices. These values can vary depending on the physiological state and the analytical methods used.

| Biological Matrix | Species | Concentration Range | Reference |

| Serum | Human | Reduced in insulin-resistant individuals | [3] |

| Adipose Tissue | Mouse (AG4OX) | Predominant PAHSA isomer | [3][4] |

| Adipose Tissue | Human | Reduced in insulin-resistant individuals | [3] |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in biological samples using liquid chromatography-mass spectrometry (LC-MS), a commonly employed technique in lipidomics.

Lipid Extraction from Adipose Tissue

-

Homogenize 150 mg of frozen adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[5][6]

-

Add an internal standard (e.g., 13C4-9-PAHSA) to the chloroform prior to extraction for quantification.[5][6]

-

Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[5][6]

-

Transfer the lower organic phase to a new vial and dry it under a gentle stream of nitrogen.[5][6]

-

Store the dried lipid extract at -80°C until analysis.[5][6]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

-

Use a silica-based SPE cartridge.

-

Wash the cartridge with hexane to remove neutral lipids.

-

Elute the FAHFA fraction with a more polar solvent mixture, such as 95:5 hexane:ethyl acetate.

-

Collect the eluate containing the FAHFAs and dry it down.

LC-MS/MS Analysis

-

Reconstitute the enriched FAHFA fraction in the LC mobile phase.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a mass spectrometer operating in negative ionization mode.

-

Monitor the specific precursor-to-product ion transitions for 9-PAHSA and the internal standard for quantification. For 9-PAHSA, the transition m/z 537 → 255 is commonly used.[7][8]

Visualizations

Endogenous Synthesis Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathway of this compound via GPR120

Caption: this compound signaling through GPR120 to inhibit inflammation.

Experimental Workflow for this compound Quantification

Caption: General experimental workflow for this compound analysis.

Conclusion

The endogenous synthesis of this compound is a stereospecific and enzymatically controlled process that yields a potent lipid mediator with significant therapeutic potential. While the complete biosynthetic pathway is yet to be fully elucidated, particularly the identity of the key acyltransferase, current research provides a solid framework for further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound metabolism and harnessing its beneficial effects for the development of novel therapies for metabolic and inflammatory diseases.

References

- 1. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-PAHSA | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biological Function of 9(R)-PAHSA: A Technical Guide

An in-depth exploration of the synthesis, signaling, and therapeutic potential of a novel class of bioactive lipids for researchers, scientists, and drug development professionals.

Introduction

Palmitic acid esters of 9-hydroxy stearic acid, specifically the 9(R)-PAHSA regioisomer, are members of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] First identified in mammals, these lipids have garnered significant attention for their potent anti-inflammatory and anti-diabetic properties.[1][3] Circulating levels of PAHSAs are found to be reduced in insulin-resistant humans, correlating strongly with insulin sensitivity.[3][4][5] This technical guide provides a comprehensive overview of the biological functions of this compound, its signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Biological Functions

This compound exerts a range of beneficial effects on metabolic and inflammatory processes. Its primary functions include improving glucose homeostasis, reducing inflammation, and protecting against cellular stress.

Anti-Diabetic and Insulin-Sensitizing Effects

This compound has demonstrated significant potential in the management of metabolic disorders like type 2 diabetes.[1][2] Administration of 9-PAHSA lowers blood glucose levels and improves glucose tolerance in animal models.[3][6] It enhances insulin sensitivity through various mechanisms, including augmenting insulin-stimulated glucose uptake in muscle and fat cells and suppressing endogenous glucose production in the liver.[7][8] Furthermore, 9-PAHSA stimulates the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[6]

Anti-Inflammatory Properties

A key biological function of this compound is its potent anti-inflammatory activity.[1][3] It has been shown to decrease adipose tissue inflammation in obese, insulin-resistant mice.[6] In vitro studies have demonstrated that 9-PAHSA can attenuate the activation of dendritic cells and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][9]

Cellular and Organ-Specific Protective Roles

Beyond its systemic metabolic and anti-inflammatory effects, 9-PAHSA exhibits protective functions in specific tissues:

-

Cardiovascular System: 9-PAHSA has been shown to ameliorate cardiovascular complications associated with diabetes by promoting autophagic flux and reducing myocardial hypertrophy.[6]

-

Hepatoprotection: It protects hepatocytes from steatosis (fatty liver) by preventing mitochondrial dysfunction and increasing cell viability.[2][10]

-

Adipose Tissue Remodeling: 9-PAHSA promotes the "browning" of white adipose tissue, a process that increases thermogenesis and may counteract obesity.[11][12]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound as reported in various studies.

| Table 1: Anti-Inflammatory Effects of 9-PAHSA | |

| Experimental Model | Effect of 9-PAHSA Treatment |

| LPS-stimulated RAW 264.7 macrophages | Statistically significant reduction in IL-6 levels.[9] |

| LPS-stimulated bone-marrow-derived dendritic cells (BMDCs) | Dose-dependent inhibition of CD80, CD86, CD40, and MHCII expression.[9] |

| High-fat diet-fed mice | Significant reduction in TNF-α and IL-1β levels in adipose tissue macrophages.[9] |

| Human peripheral blood mononuclear cells (MIMIC® PTE model) | 2- to 3.7-fold reduction of LPS-induced CXCL10 secretion at 10 µM and 100 µM concentrations, respectively.[13] |

| Table 2: Metabolic Effects of 9-PAHSA | |

| Experimental Model | Effect of 9-PAHSA Treatment |

| High-fat diet-fed insulin-resistant mice | Improved glucose tolerance and enhanced insulin sensitivity.[9] |

| db/db mice (model for type 2 diabetes) | Reduced blood glucose levels after 2 weeks of administration.[6] |

| Aged chow-fed mice | Enhanced hepatic insulin sensitivity.[7] |

| Steatotic primary mouse hepatocytes (PMH) and HepG2 cells | Increased cell viability by up to 50% in oleic acid-treated cells.[10] |

| Chow-fed mice | 50% increase in liver glycogen content with chronic treatment.[7] |

Signaling Pathways of this compound

This compound mediates its diverse biological effects through multiple signaling pathways. Key among these are the activation of G-protein coupled receptor 120 (GPR120) and the modulation of autophagy.

GPR120-Mediated Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for 9-PAHSA.[11][14] Activation of GPR120 by 9-PAHSA triggers downstream signaling cascades that contribute to its anti-inflammatory and insulin-sensitizing effects. One important pathway involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11][12] In adipocytes, GPR120 activation by 9-PAHSA promotes the browning of white fat.[11][12]

References

- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. 9-PAHSA | TargetMol [targetmol.com]

- 4. pnas.org [pnas.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 14. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

9(R)-PAHSA: A Deep Dive into its Mechanism of Action in Metabolic Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, poses a significant global health challenge. Emerging research has identified a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), as key regulators of metabolic homeostasis. Within this class, 9(R)-palmitic acid hydroxy stearic acid [9(R)-PAHSA] has garnered considerable attention for its potent anti-diabetic and anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanism of action of this compound in the context of metabolic syndrome, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the therapeutic potential of this promising bioactive lipid.

Introduction: The Discovery of a Novel Endogenous Lipid Mediator

FAHFAs were first identified in a lipidomic analysis of adipose tissue from mice overexpressing the glucose transporter GLUT4 (AG4OX mice), which exhibit enhanced insulin sensitivity despite being obese[1][2]. Levels of PAHSAs, a prominent family of FAHFAs, were found to be significantly elevated in these mice. Conversely, circulating and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans, and their levels strongly correlate with insulin sensitivity[1]. 9-PAHSA is one of the most abundant PAHSA isomers found in mammals and has been a primary focus of research into the therapeutic potential of this lipid class[1][3].

Mechanism of Action: A Multi-pronged Approach to Metabolic Regulation

This compound exerts its beneficial effects on metabolic syndrome through a multi-faceted mechanism of action, primarily involving the activation of G-protein coupled receptors (GPCRs), leading to improved insulin sensitivity, enhanced glucose uptake, increased incretin and insulin secretion, and potent anti-inflammatory effects.

G-Protein Coupled Receptor Activation

The metabolic effects of PAHSAs are largely mediated through their interaction with cell surface receptors, most notably GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1)[1][4][5][6].

-

GPR120 Activation: 9-PAHSA is an agonist of GPR120, a receptor for long-chain fatty acids that is highly expressed in adipose tissue, macrophages, and intestinal L-cells[1][6]. Activation of GPR120 by 9-PAHSA initiates downstream signaling cascades that contribute to its insulin-sensitizing and anti-inflammatory effects. In adipocytes, GPR120 activation by 9-PAHSA enhances insulin-stimulated glucose uptake[1][6]. Furthermore, GPR120 is implicated in the browning of white adipose tissue, a process that increases energy expenditure[1].

-

GPR40 Activation: PAHSAs are also selective agonists for GPR40, a receptor predominantly found on pancreatic β-cells and, to a lesser extent, on intestinal L-cells[4][5][7]. Activation of GPR40 by PAHSAs leads to an increase in intracellular calcium (Ca2+) flux, which potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells[4][7]. This effect is independent of changes in intracellular cyclic AMP (cAMP) levels[4][7]. Pharmacological blockade of GPR40 has been shown to reverse the improvements in glucose tolerance and insulin sensitivity observed with PAHSA treatment in mice[4].

It is important to note the stereospecificity of these interactions. The S-enantiomer, S-9-PAHSA, demonstrates a higher affinity for the GPR40 receptor than R-9-PAHSA, leading to more potent effects on GSIS and glucose uptake[8].

Enhancement of Insulin Sensitivity and Glucose Homeostasis

Administration of 9-PAHSA has been shown to improve glucose tolerance and insulin sensitivity in animal models of insulin resistance and type 2 diabetes[1][3].

-

Improved Glucose Tolerance: A single oral dose of 9-PAHSA improves glucose tolerance in high-fat diet (HFD)-fed mice and aged, glucose-intolerant chow-fed mice[1][9]. Chronic administration of PAHSAs also leads to sustained improvements in glucose tolerance[4].

-

Increased Insulin and GLP-1 Secretion: 9-PAHSA stimulates the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells[1][3]. The insulinotropic effect is, at least in part, mediated by GPR40 activation on β-cells[4][7]. The increase in GLP-1, an incretin hormone, further potentiates glucose-dependent insulin release and contributes to improved glycemic control.

-

Enhanced Glucose Uptake: In adipocytes, 9-PAHSA enhances insulin-stimulated glucose uptake[1][6]. This is a crucial mechanism for clearing glucose from the bloodstream and is mediated through the GPR120-dependent signaling pathway that leads to the translocation of GLUT4 to the plasma membrane.

Potent Anti-inflammatory Effects

Chronic low-grade inflammation is a key contributor to the pathogenesis of insulin resistance and metabolic syndrome. 9-PAHSA exhibits significant anti-inflammatory properties, primarily by inhibiting pro-inflammatory signaling pathways in macrophages.

-

Inhibition of the NF-κB Pathway: 9-PAHSA treatment abolishes lipopolysaccharide (LPS)-induced activation of the transcription factor NF-κB, a master regulator of inflammation[1]. This effect is mediated through GPR120. Upon activation by 9-PAHSA, GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then interacts with TAB1, preventing it from binding to and activating TAK1. This inhibition of TAK1 activation blocks the downstream phosphorylation of IKKβ and subsequent activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines[1][6][10].

-

Reduction of Pro-inflammatory Cytokines: Treatment with 9-PAHSA has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like LPS[11]. In vivo, chronic PAHSA administration reduces adipose tissue inflammation in HFD-fed mice[7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 9-PAHSA on metabolic and inflammatory parameters.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in vivo

| Parameter | Animal Model | Treatment Details | Outcome | Reference |

| Oral Glucose Tolerance Test (OGTT) | db/db mice | Single oral gavage of 50 mg/kg 9-PAHSA | Significant improvement in glucose tolerance with reduced area under the curve (AUC) at 30, 60, 90, and 120 minutes post-glucose challenge (p < 0.05). | [3] |

| Fasting Blood Glucose | db/db mice | Daily oral gavage of 50 mg/kg 9-PAHSA for 2 weeks | Significant reduction in blood glucose levels compared to vehicle-treated controls (p < 0.05). | [3] |

| Glucose-Stimulated Insulin Secretion (GSIS) | Aged, chow-fed mice | Single oral gavage of 5-PAHSA (structurally similar isomer) | ~1.5-fold increase in serum insulin levels 5 minutes post-glucose challenge compared to vehicle (p < 0.05). | [12] |

| GLP-1 Secretion | Aged, chow-fed mice | Single oral gavage of 5-PAHSA | ~2-fold increase in serum active GLP-1 levels 5 minutes post-glucose challenge compared to vehicle (p < 0.05). | [12] |

Table 2: Anti-inflammatory Effects of 9-PAHSA

| Parameter | In vitro/In vivo Model | Treatment Details | Outcome | Reference |

| LPS-induced CXCL10 Secretion | Human peripheral blood mononuclear cells | Co-incubation with LPS (10 ng/mL) and 9-PAHSA | 2-fold reduction with 10 µM 9-PAHSA (p < 0.05) and 3.7-fold reduction with 100 µM 9-PAHSA (p < 0.001). | [11] |

| Adipose Tissue Macrophage Inflammation | High-fat diet-fed mice | Chronic treatment with 5- and 9-PAHSA | Significant reduction in the number of IL-1β and TNF-α positive macrophages in adipose tissue. | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of this compound.

Caption: GPR120 signaling cascade initiated by this compound.

Caption: GPR40-mediated insulin secretion by this compound.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize the effects of this compound.

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Caption: In vitro Glucose Uptake Assay Workflow.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Animal Studies: Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Male C57BL/6J mice on a high-fat diet (HFD) for a specified duration to induce insulin resistance, or genetically diabetic models such as db/db mice[3][13].

-

Acclimatization: Animals are acclimated to the housing facility for at least one week before the experiment.

-

Fasting: Mice are fasted for 6 hours prior to the test with free access to water[14].

-

This compound Administration: A solution of this compound (e.g., 50 mg/kg body weight) or vehicle (e.g., olive oil) is administered via oral gavage[3][15].

-

Baseline Blood Glucose: 30 minutes after this compound administration, a baseline blood sample is collected from the tail vein to measure blood glucose (t=0)[3][14].

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage[14][15].

-

Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge[14].

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

In Vitro Studies: 3T3-L1 Adipocyte Glucose Uptake Assay

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin) for 7-10 days[16][17].

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium to establish a basal state.

-

This compound Treatment: Cells are pre-incubated with this compound at various concentrations (e.g., 10-100 µM) or vehicle for a specified time (e.g., 1-2 hours).

-

Insulin Stimulation: Cells are stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes to assess insulin-sensitizing effects.

-

Glucose Uptake Measurement: 2-deoxy-D-[¹⁴C]glucose or a fluorescent glucose analog is added to the cells for a short incubation period (e.g., 5-10 minutes)[18].

-

Washing and Lysis: The glucose uptake is terminated by washing the cells with ice-cold PBS. The cells are then lysed.

-

Quantification: For radiolabeled glucose, the radioactivity in the cell lysate is measured using a scintillation counter. For fluorescent analogs, fluorescence is measured using a plate reader.

-

Data Normalization: Glucose uptake is normalized to the total protein content of each well.

In Vitro Studies: Measurement of Cytokine Secretion

-

Cell Model: Murine bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) are commonly used.

-

Cell Stimulation: Cells are pre-treated with this compound at various concentrations for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.

-

Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, CXCL10) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the LPS-only control group to determine the extent of inhibition.

Conclusion and Future Directions

This compound is a promising endogenous lipid with significant potential for the treatment of metabolic syndrome. Its multifaceted mechanism of action, involving the activation of GPR120 and GPR40, leads to improved glucose homeostasis, enhanced insulin sensitivity, and potent anti-inflammatory effects. The data summarized in this technical guide highlight the robust preclinical evidence supporting the therapeutic development of this compound and its analogs.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of this compound in humans with metabolic syndrome and type 2 diabetes.

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its therapeutic delivery.

-

Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of PAHSAs could lead to the development of more potent and selective agonists for GPR120 and GPR40 with improved pharmacokinetic profiles.

-

Long-term Effects: The long-term metabolic and potential off-target effects of chronic this compound administration need to be carefully evaluated.

References

- 1. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 16. A colorimetric bioassay for quantitation of both basal and insulin-induced glucose consumption in 3T3-L1 adipose cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jabonline.in [jabonline.in]

- 18. researchgate.net [researchgate.net]

The Role of 9(R)-PAHSA in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-palmitic acid hydroxy stearic acid, or 9(R)-PAHSA, is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified this compound as a key regulator of glucose homeostasis, with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic regulation, focusing on its mechanisms of action, the experimental evidence supporting these findings, and detailed protocols for its study.

Core Mechanisms of Action

This compound exerts its effects on glucose metabolism primarily through the activation of several G-protein-coupled receptors (GPCRs), leading to a cascade of downstream signaling events that influence insulin secretion, glucose uptake, and hepatic glucose production.

Potentiation of Insulin Secretion via GPR40

In pancreatic β-cells, this compound acts as an agonist for GPR40 (also known as FFAR1).[1][2][3][4] Activation of GPR40 by this compound leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS).[2][3] This mechanism is crucial for the maintenance of glucose homeostasis, as it enhances the body's primary response to elevated blood glucose levels.

Enhancement of Glucose Uptake via GPR120

In adipocytes and other insulin-sensitive tissues, this compound activates GPR120 (FFAR4).[1][5][6] This interaction stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[5] The signaling cascade downstream of GPR120 activation involves the PI3K/Akt pathway.

Regulation of Hepatic Glucose Production via GPR43

This compound has been shown to activate GPR43, leading to a reduction in endogenous glucose production (EGP) in the liver.[7] This effect is mediated, at least in part, by the inhibition of gluconeogenesis.[8]

Anti-inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. This compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway in macrophages and other immune cells.[8][9][10] This reduction in inflammation can improve insulin sensitivity in peripheral tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound on glucose homeostasis.

Table 1: In Vivo Effects of this compound on Glucose Metabolism in Mice

| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |

| Oral Glucose Tolerance | High-Fat Diet (HFD)-fed | Acute oral gavage of 9-PAHSA | Improved glucose tolerance and lowered basal glycemia. | Yore et al., 2014 |

| Insulin Sensitivity | HFD-fed | Chronic subcutaneous infusion of 9-PAHSA | Improved systemic and hepatic insulin sensitivity. | Zhou et al., 2019 |

| Endogenous Glucose Production (EGP) | Chow-fed | Intravenous infusion of 9-PAHSA (9µg/hr) | Decreased ambient EGP by ~29% (from 24.2 to 17.2 mg/kg/min). This effect was absent in GPR43 KO mice. | Santoro et al., 2020[7] |

| Insulin Secretion | Chow-fed | Chronic subcutaneous infusion of 5- and 9-PAHSA | 40% increase in glucose-stimulated insulin secretion. | Syed et al., 2018[2] |

Table 2: In Vitro Effects of this compound on Cellular Glucose Metabolism

| Cell Type | Assay | Treatment Details | Key Findings | Reference |

| Human Islets | Glucose-Stimulated Insulin Secretion (GSIS) | 20µM 9-PAHSA | Potentiated GSIS, an effect blocked by a GPR40 antagonist. | Syed et al., 2018[2] |

| MIN6 Pancreatic β-cells | Glucose-Stimulated Insulin Secretion (GSIS) | 20µM 9-PAHSA | Potentiated GSIS, an effect reversed by GPR40 knockdown. | Syed et al., 2018[2] |

| 3T3-L1 Adipocytes | Glucose Uptake | 9-PAHSA treatment | Enhanced insulin-stimulated glucose uptake. | Yore et al., 2014 |

| Primary Hepatocytes | Endogenous Glucose Production (EGP) | 40µM 9-PAHSA | Inhibited basal EGP to a similar extent as a selective GPR43 agonist. This effect was abolished in hepatocytes from GPR43 KO mice. | Santoro et al., 2020[7] |

| RAW 264.7 Macrophages | LPS-induced Cytokine Production | Pre-treatment with 9-PAHSA | Inhibited LPS-induced TNF-α and IL-6 production. | Dongoran et al., 2020 |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound.

Caption: this compound signaling through GPR40 in pancreatic β-cells.

Caption: this compound signaling through GPR120 in adipocytes.

Caption: Anti-inflammatory signaling of this compound in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on glucose homeostasis.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of acute this compound administration on glucose clearance in vivo.

Materials:

-

C57BL/6J mice (or other relevant strain)

-

This compound

-

Vehicle (e.g., 10% Tween 80 in sterile water)

-

D-glucose solution (20% in sterile water)

-

Gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

-

Fast mice for 6 hours prior to the experiment, with free access to water.

-

Record the body weight of each mouse.

-

Administer this compound (e.g., 50 mg/kg body weight) or vehicle via oral gavage.

-

At 30 minutes post-gavage, take a baseline blood glucose reading (t=0) from the tail vein.

-

Immediately after the baseline reading, administer a glucose bolus (2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in cultured adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Vehicle (e.g., DMSO)

-

Insulin

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

-

Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells with this compound (e.g., 10-50 µM) or vehicle in KRH buffer for 30 minutes at 37°C.

-

Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20 minutes at 37°C.

-

Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

-

Measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm) or visualize uptake using a fluorescence microscope.

In Vitro Static Insulin Secretion Assay in MIN6 Cells

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.

Materials:

-

MIN6 pancreatic β-cells

-

This compound

-

Vehicle (e.g., DMSO)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

-

KRBH buffer with high glucose (e.g., 16.7 mM)

-

Insulin ELISA kit

Procedure:

-

Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.

-

Wash the cells twice with KRBH buffer containing low glucose.

-

Pre-incubate the cells in KRBH buffer with low glucose for 1 hour at 37°C.

-

Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose, with or without this compound (e.g., 20 µM), and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.

-

Replace the buffer with KRBH buffer containing high glucose, with or without this compound, and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.

-

Lyse the cells to measure total insulin content.

-

Measure the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit.

-

Normalize the secreted insulin to the total insulin content or total protein content.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a promising endogenous lipid with significant potential for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Its multifaceted mechanism of action, involving the potentiation of insulin secretion, enhancement of glucose uptake, and suppression of inflammation, makes it an attractive target for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the physiological roles of this compound and explore its therapeutic applications. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings into clinical benefits.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-POHSA Reduces LPS-Stimulated TNF-α Expression in Rat Hepatocyte: The Involvement of NF-KB-p65 Subunit | Atlantis Press [atlantis-press.com]

An In-depth Technical Guide to 9(R)-PAHSA Signaling Through GPR120 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling mechanisms of 9(R)-palmitic acid hydroxy stearic acid (PAHSA) through the activation of G protein-coupled receptor 120 (GPR120). It includes detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support further research and drug development in metabolic and inflammatory diseases.

Introduction

9(R)-PAHSA is an endogenous lipid mediator belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has emerged as a significant signaling molecule with pleiotropic effects on metabolism and inflammation. A primary receptor for this compound is GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 by this compound initiates a cascade of intracellular events that modulate glucose uptake, insulin sensitivity, adipocyte browning, and inflammatory responses.[1][2] This guide delves into the core mechanisms of this signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's interaction with GPR120 and its downstream effects.

Table 1: Receptor Binding and Activation

| Parameter | Value | Cell System/Assay | Reference |

| IC50 for GPR120 | 19 µM | β-arrestin recruitment assay | [3] |

| EC50 for Calcium Mobilization | 6.2 µM (95% CI 4.9–7.6 µM) | Fluo-4 calcium assay in cells expressing recombinant human GPR40 | [3] |

Note: The potency of 9-PAHSA at GPR120 has shown variability in the literature, potentially due to different assay formats and cell systems used.[3]

Table 2: Downstream Signaling and Functional Outcomes

| Effect | Method | Key Findings | Reference |

| Inhibition of LPS-induced CXCL10 secretion | Multiplex cytokine/chemokine assay | 10 µM 9-PAHSA induced a 2-fold reduction; 100 µM induced a 3.7-fold reduction. | [3] |

| Augmentation of Insulin-Stimulated Glucose Uptake | [14C]-glucose uptake assay in 3T3-L1 adipocytes | 9-PAHSA enhances glucose uptake in a GPR120-dependent manner. | [2] |

| Induction of Adipocyte Browning | qPCR for UCP1 expression in 3T3-L1 adipocytes | 9-PAHSA treatment increases the expression of brown fat-specific genes. | |

| Inhibition of NF-κB Activation | Western blot for IκBα degradation and NF-κB phosphorylation | 9-PAHSA treatment abolishes LPS-induced NF-κB activation, an effect attenuated by GPR120 knockdown. | [4] |

Signaling Pathways

Activation of GPR120 by this compound leads to the engagement of two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways can be cell-type specific and lead to distinct physiological outcomes.[1][5]

Gαq/11-Mediated Signaling

This pathway is predominantly associated with the metabolic effects of this compound.

β-arrestin-2-Mediated Anti-inflammatory Signaling

This pathway is crucial for the anti-inflammatory effects of this compound, particularly in immune cells like macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling through GPR120.

GPR120 Activation Assay (β-arrestin Recruitment)

This assay measures the recruitment of β-arrestin to GPR120 upon ligand binding.

Methodology:

-

Cell Culture: Utilize a commercially available cell line, such as PathHunter® CHO-K1 GPR120 β-arrestin cells, that co-expresses GPR120 and a β-arrestin-enzyme fragment complementation system. Culture cells according to the manufacturer's instructions.

-

Cell Plating: Seed cells into 96-well white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.

-

Compound Addition and Incubation: Add the diluted this compound or control compounds to the cell plates. Incubate for 60-120 minutes at 37°C.

-

Detection: Add the detection reagent containing the enzyme substrate. Incubate at room temperature for 60 minutes to allow for signal development.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following GPR120 activation.

Methodology:

-

Cell Culture and Plating: Culture cells expressing GPR120 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate until they reach 80-90% confluency.

-

Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Execution: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading for 10-20 seconds.

-

Compound Injection: Inject the this compound dilutions into the wells while continuously recording the fluorescence signal for at least 2 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence signal for each concentration and plot a dose-response curve to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This method assesses the phosphorylation status of ERK1/2 as a downstream marker of GPR120 activation.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., 3T3-L1 adipocytes) to near confluency. Serum-starve the cells for 4-6 hours before treating with various concentrations of this compound for 5-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Insulin-Stimulated Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into adipocytes.

Methodology:

-

Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.

-

Pre-treatment: Pre-treat the differentiated adipocytes with this compound (e.g., 20 µM) or vehicle for 48 hours.

-

Serum Starvation: Serum-starve the cells in DMEM for 3-4 hours.

-

Insulin Stimulation: Stimulate the cells with various concentrations of insulin (e.g., 0-100 nM) for 30 minutes at 37°C in the continued presence of this compound or vehicle.

-

Glucose Uptake: Add radiolabeled 2-deoxy-[14C]-glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.

-

Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Analysis: Normalize the glucose uptake to the total protein content in each well.

Gene Expression Analysis of Browning Markers (qPCR)

This protocol quantifies the expression of genes associated with white adipose tissue (WAT) browning, such as UCP1.

Methodology:

-

Cell Culture and Treatment: Differentiate 3T3-L1 adipocytes and treat with this compound for 24-48 hours.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., UCP1, PGC-1α) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

GPR120 Knockdown using siRNA

This method is used to confirm that the observed effects of this compound are mediated by GPR120.

Methodology:

-

siRNA Transfection: Transfect 3T3-L1 preadipocytes or differentiated adipocytes with GPR120-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.

-

Verification of Knockdown: Assess the knockdown efficiency by measuring GPR120 mRNA levels by qPCR or GPR120 protein levels by Western blot.

-

Functional Assays: Perform the desired functional assays (e.g., glucose uptake, gene expression analysis) on the GPR120-knockdown and control cells following treatment with this compound.

Conclusion

The activation of GPR120 by this compound initiates a complex and multifaceted signaling network that regulates key aspects of metabolism and inflammation. The Gαq/11 and β-arrestin-2 pathways play distinct yet sometimes overlapping roles in mediating these effects. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound/GPR120 signaling axis for conditions such as type 2 diabetes, obesity, and chronic inflammatory disorders. Further investigation into the nuanced, tissue-specific signaling of this compound will be critical for the development of targeted and effective therapeutics.

References

- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of 9(R)-PAHSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of the endogenous lipid 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA). Discovered as a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), this compound has emerged as a promising therapeutic candidate for a range of inflammatory and metabolic diseases. This document details its mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its anti-inflammatory effects.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways, primarily by acting as a ligand for G-protein coupled receptors (GPCRs) and modulating downstream inflammatory cascades.

GPR120-Mediated Inhibition of the NF-κB Pathway

A primary mechanism of this compound's anti-inflammatory activity is through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3][4] Upon binding to GPR120, this compound initiates a signaling cascade that leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.[1] Studies have shown that the anti-inflammatory effects of this compound are diminished when the GPR120 gene is silenced, confirming the critical role of this receptor.[1]

Modulation of Macrophage and Dendritic Cell Function

This compound has been shown to modulate the function of key immune cells, including macrophages and dendritic cells. In macrophages, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6] Furthermore, this compound can influence macrophage polarization, a process that dictates their functional phenotype.

In dendritic cells, which are critical for initiating adaptive immune responses, this compound treatment has been demonstrated to inhibit their maturation.[5][6] Specifically, it reduces the expression of co-stimulatory molecules like CD80, CD86, and CD40, as well as MHC class II, which are essential for T-cell activation.[5][6] This suggests that this compound can dampen the initiation of inflammatory responses by interfering with antigen presentation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Effect | Reference |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | 25 µM & 50 µM | Dose-dependent inhibition of IL-6 secretion. | [5] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS (100 ng/mL) | 40 µM | Reduced expression of CD80, CD86, CD40, and MHCII. | [6] |

| 3T3-L1 Adipocytes | LPS | Not specified | Abolished LPS-induced NF-κB activation and inflammatory cytokine secretion. | [1] |

| Human Cellular Model of Innate Immunity | LPS (10 ng/mL) | 10 µM & 100 µM | 2- and 3.7-fold reduction of LPS-induced CXCL10 secretion, respectively. | [7] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Duration | Measured Effect | Reference |

| High-Fat Diet-fed Mice | Oral gavage | 3 days | Significant reduction in TNF-α and IL-1β expressing adipose tissue macrophages. | [5][6] |

| Murine Colitis Model | Not specified | Not specified | Significant improvements in clinical outcomes, suggesting inflammation remediation. | [5] |

| db/db Mice | 50 mg/kg gavage | 4 weeks | Ameliorated carotid vascular calcification and attenuated myocardial hypertrophy. | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.

In Vitro LPS-induced Cytokine Secretion Assay in RAW 264.7 Macrophages

This protocol is designed to quantify the effect of this compound on the secretion of pro-inflammatory cytokines from macrophages stimulated with LPS.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.

-

Stimulation: Cells are stimulated with LPS (e.g., 100 ng/mL).

-

Treatment: Concurrently with LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 25 µM, 50 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 20 hours).

-

Quantification: The culture media is collected, and the concentration of a specific cytokine (e.g., IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Assessment of Adipose Tissue Inflammation in High-Fat Diet-fed Mice

This protocol is used to evaluate the in vivo effect of this compound on inflammation within adipose tissue.

Methodology:

-

Animal Model: Mice are fed a high-fat diet (HFD) to induce obesity and chronic low-grade inflammation.

-

Treatment: HFD-fed mice are administered this compound or a vehicle control via oral gavage for a defined period (e.g., 3 consecutive days).

-

Tissue Collection: Adipose tissue is harvested from the mice.

-

Macrophage Isolation: Adipose tissue macrophages (ATMs) are isolated from the tissue.

-

Flow Cytometry Analysis: The isolated ATMs are stained for intracellular pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and analyzed by flow cytometry to determine the percentage of cytokine-expressing cells.

Conclusion

This compound is a bioactive lipid with potent anti-inflammatory properties demonstrated in a variety of preclinical models. Its primary mechanism of action involves the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory cytokines and the modulation of immune cell function. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic for inflammatory diseases. Further investigation is warranted to fully elucidate its therapeutic potential and translate these preclinical findings to clinical applications.

References

- 1. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 8. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

9(R)-PAHSA Regulation of Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-palmitic acid hydroxy stearic acid, or 9(R)-PAHSA, is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). First identified in mammalian tissues, this bioactive lipid has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's role in regulating immune cell function, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this novel class of lipids.

Core Mechanisms of Action

This compound exerts its immunomodulatory effects through a multi-faceted approach, primarily by engaging with specific cell surface receptors and modulating key intracellular signaling pathways.

G-Protein Coupled Receptor 120 (GPR120) Agonism

This compound has been identified as a ligand for GPR120, a receptor known for its role in metabolic regulation and inflammation.[1][2] Activation of GPR120 by this compound in immune cells, particularly macrophages, is a key mechanism for its anti-inflammatory effects. This interaction initiates a signaling cascade that interferes with pro-inflammatory pathways.

Chemokine Receptor Antagonism

Recent studies have revealed that 9-PAHSA can act as an antagonist for a specific subset of chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the micromolar range.[3][4][5] By blocking the binding of chemokines to these receptors, 9-PAHSA can inhibit the migration and activation of various immune cells, thereby dampening the inflammatory response. This antagonistic activity contributes to its weak anti-inflammatory properties observed in some experimental models.[3][4][5]

Modulation of Intracellular Signaling Pathways

This compound has been shown to modulate several critical intracellular signaling pathways involved in the inflammatory response. A primary target is the lipopolysaccharide (LPS)-induced Nuclear Factor-kappa B (NF-κB) pathway.[1] By inhibiting the activation of NF-κB, this compound effectively reduces the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines and chemokines.[1][6] Furthermore, evidence suggests that 9-PAHSA may also influence the PI3K/AKT/mTOR pathway, which is involved in cell survival, proliferation, and autophagy.[2]

Quantitative Effects on Immune Cell Function

The immunomodulatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data on its impact on cytokine secretion, immune cell surface marker expression, and T cell function.

Table 1: Effect of 9-PAHSA on Cytokine and Chemokine Secretion

| Cell Type | Stimulant | 9-PAHSA Concentration | Cytokine/Chemokine | Effect | Reference |

| Bone Marrow-Derived Macrophages | LPS | Not specified | TNF-α, IL-6 | Attenuated secretion | [3] |

| Human Cellular Model of Innate Immunity | LPS (10 ng/mL) | 10 µM | CXCL10 | 2-fold reduction in secretion | [3] |

| Human Cellular Model of Innate Immunity | LPS (10 ng/mL) | 100 µM | CXCL10 | 3.7-fold reduction in secretion | [3] |

| Adipose Tissue Macrophages (in vivo, HFD-fed mice) | - | Oral treatment | TNF-α, IL-1β | Significantly reduced levels | [3] |

| LPS-induced Mouse Macrophage Cell Line | LPS | Not specified | Proinflammatory cytokines | Compound-dependent inhibition | [3] |

Table 2: Effect of 9-PAHSA on Immune Cell Surface Marker Expression

| Cell Type | Stimulant | 9-PAHSA Concentration | Surface Marker | Effect | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells | LPS | Not specified | CD80, CD86, CD40, MHC II | Inhibited expression | [3] |

| Antigen Presenting Cells (Human cellular model) | LPS | High concentrations | CD86 | Small reduction in expression | [3] |

Table 3: Effect of 9-PAHSA on T Cell Function

| T Cell Type | Assay | 9-PAHSA Concentration | Effect | Reference |

| Human CD4+ T Cells | CCL19-induced migration | 10 µM | 27% decrease in migration | [3] |

| Pancreatic T Cells (in vivo, NOD mice) | - | Chronic treatment | Reduced T cell activation | [3] |

| Pancreatic CD4+ and CD8+ T Cells (in vivo, NOD mice) | - | - | Reduced activation | [3] |

| Pancreatic Treg Cells (in vivo, NOD mice) | - | - | Increased activation | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Caption: GPR120 Signaling Pathway Activated by this compound.

Caption: Inhibition of LPS-induced NF-κB Pathway by this compound.

Caption: this compound as a Chemokine Receptor Antagonist.

Experimental Workflows

Caption: Workflow for Macrophage Polarization Assay.

Caption: Workflow for T Cell Activation Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for studying the effects of this compound on immune cell function.

Isolation and Culture of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Harvesting Bone Marrow: Euthanize mice and sterilize hind limbs with 70% ethanol. Dissect femurs and tibias, removing all muscle and connective tissue.

-

Cell Isolation: Flush the bone marrow from the bones using a syringe with sterile PBS or cell culture medium. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.

-

Cell Culture: Plate the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Differentiation: Culture the cells for 7-9 days, replacing the medium with fresh GM-CSF-containing medium every 3 days. Non-adherent and loosely adherent cells are harvested as immature BMDCs.

-

9-PAHSA Treatment: Plate the differentiated BMDCs and treat with desired concentrations of 9-PAHSA for a specified time before or during stimulation with an inflammatory agent like LPS.

Macrophage Polarization Assay

-

Macrophage Differentiation: Isolate bone marrow cells as described for BMDCs and culture in the presence of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

-